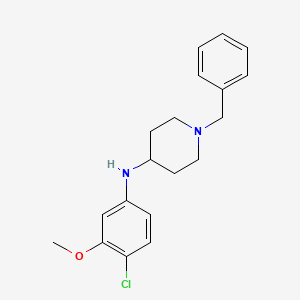![molecular formula C16H12ClN3O6S B13942589 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 536986-10-4](/img/structure/B13942589.png)
4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with a molecular formula of C16H12ClN3O6S . This compound is characterized by the presence of a chloro group, a nitrophenoxy group, and a carbamothioylamino group attached to a benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves multiple steps, typically starting with the preparation of the benzoic acid derivative. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenoxy ring.
Acylation: Formation of the acetyl group through Friedel-Crafts acylation.
Chlorination: Introduction of the chloro group to the benzoic acid ring.
Carbamothioylation: Addition of the carbamothioylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and carbamothioylamino groups also contribute to its reactivity and interaction with molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-Chloro-3-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the carbamothioylamino group.
2-(2-Nitrophenoxy)acetic acid: Contains the nitrophenoxy group but lacks the chloro and carbamothioylamino groups.
4-Chloro-2-(2-nitrophenoxy)acetamido benzoic acid: Similar structure but with an acetamido group instead of carbamothioylamino.
The uniqueness of 4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid lies in its combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
536986-10-4 |
|---|---|
Molekularformel |
C16H12ClN3O6S |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
4-chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClN3O6S/c17-10-6-5-9(15(22)23)7-11(10)18-16(27)19-14(21)8-26-13-4-2-1-3-12(13)20(24)25/h1-7H,8H2,(H,22,23)(H2,18,19,21,27) |
InChI-Schlüssel |
NSZBFHPZKAZFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Diazaspiro[3.4]octane, 6-(2-methylpropyl)-](/img/structure/B13942526.png)



![4-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13942562.png)
![5,8-Dimethoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13942563.png)





![1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)

